molecular formula C11H9NO2 B13832363 Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

Cat. No.: B13832363
M. Wt: 187.19 g/mol
InChI Key: ACWXQCUOWXLDFU-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 7th position and an acetonitrile group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- typically involves the reaction of 7-methoxy-1-naphthalenone with diethyl cyanomethyl phosphate in the presence of sodium methoxide in methanol. The reaction is carried out at temperatures between -20°C and -10°C for approximately 24 hours. The reaction mixture is then neutralized with hydrochloric acid, and the product is extracted using dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and industrial-grade reagents to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and reaction time, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

Scientific Research Applications

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-naphthalenone: A precursor in the synthesis of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-.

    Benzofuran derivatives: Compounds with similar structures but different substituents at various positions.

Uniqueness

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(2E)-2-(7-methoxy-1-benzofuran-3-ylidene)acetonitrile

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-5H,7H2,1H3/b8-5-

InChI Key

ACWXQCUOWXLDFU-YVMONPNESA-N

Isomeric SMILES

COC1=CC=CC\2=C1OC/C2=C/C#N

Canonical SMILES

COC1=CC=CC2=C1OCC2=CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.